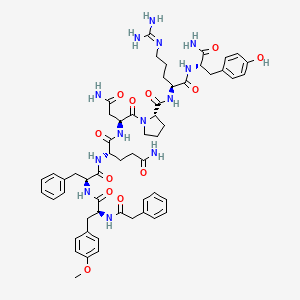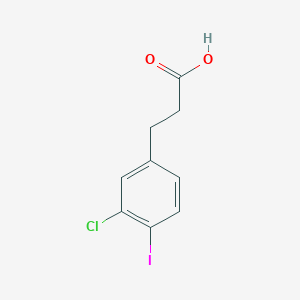
Benzenepropanoic acid, 3-chloro-4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 3-chloro-4-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the third position, and an iodine atom at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-chloro-4-iodo- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene derivatives. For instance, the preparation might involve the chlorination of a benzene ring followed by iodination under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the benzene ring .
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-chloro-4-iodo- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, 3-chloro-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids .
Applications De Recherche Scientifique
Benzenepropanoic acid, 3-chloro-4-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 3-chloro-4-iodo- involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms intermediates that undergo further transformations. The presence of chlorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenepropanoic acid, 3-chloro-4-bromo-
- Benzenepropanoic acid, 3-chloro-4-fluoro-
- Benzenepropanoic acid, 3-chloro-4-methyl-
Uniqueness
Benzenepropanoic acid, 3-chloro-4-iodo- is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can influence the compound’s reactivity, making it distinct from other similar compounds. The iodine atom, being larger and more polarizable, can enhance certain chemical properties, such as its ability to participate in specific types of reactions .
Propriétés
Formule moléculaire |
C9H8ClIO2 |
|---|---|
Poids moléculaire |
310.51 g/mol |
Nom IUPAC |
3-(3-chloro-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Clé InChI |
MSFLIGAGELBQSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


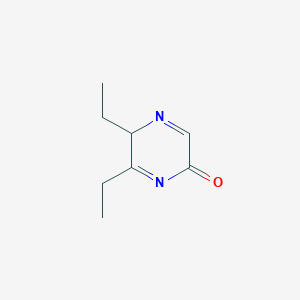
![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
acetic acid](/img/structure/B12328311.png)
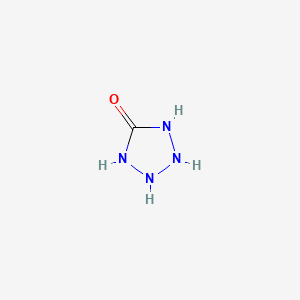
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
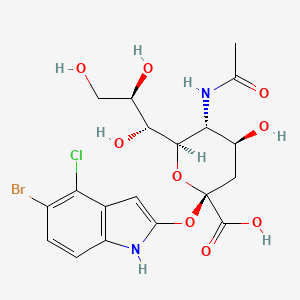
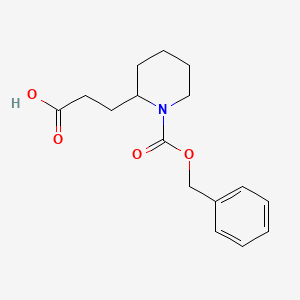
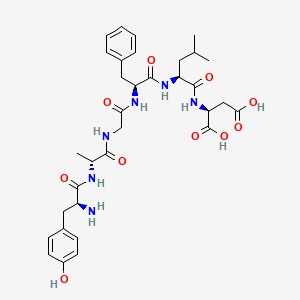
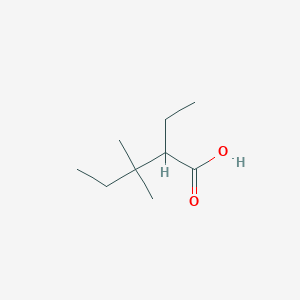

![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
